1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol
Overview
Description
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is a triglyceride composed of three fatty acids: palmitic acid, oleic acid, and linoleic acid. This compound is commonly found in various seed and vegetable oils, including olive, sesame, soybean, canola, and corn oils . It is a significant component in the analysis of sesame oil for pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol can be synthesized through enzymatic or chemical methods. One common approach involves the use of immobilized lipase-catalyzed synthesis, which allows for the selective esterification of glycerol with the respective fatty acids . The reaction conditions typically include a controlled temperature and pH to optimize enzyme activity and yield.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of triglycerides from natural sources, such as vegetable oils. The process includes steps like solvent extraction, degumming, neutralization, bleaching, and deodorization to obtain high-purity triglycerides .
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative degradation products.
Hydrolysis: In the presence of water and enzymes like lipases, the triglyceride can be hydrolyzed into free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of fatty acid groups with alcohols, often catalyzed by enzymes or chemical catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or air, often under elevated temperatures.
Hydrolysis: Water and lipase enzymes are typically used under mild conditions.
Transesterification: Alcohols (e.g., methanol) and catalysts (e.g., sodium methoxide) are used under controlled temperatures.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (palmitic, oleic, linoleic) and glycerol.
Transesterification: Fatty acid methyl esters and glycerol.
Scientific Research Applications
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol has diverse applications in scientific research:
Chemistry: Used as a standard in lipid analysis and chromatography.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential in drug delivery systems and as a component in nutritional supplements.
Industry: Utilized in the formulation of cosmetics, food products, and pharmaceuticals
Mechanism of Action
The primary mechanism of action of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol involves its role as a structural lipid in cell membranes. It helps reduce interfacial tension at air/water interfaces, which is crucial for maintaining the integrity of alveoli in the lungs. Additionally, it provides essential fatty acids that are vital for energy production and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Oleoyl-2-palmitoyl-3-linoleoyl-rac-glycerol: Contains oleic acid at the sn-1 position, palmitic acid at the sn-2 position, and linoleic acid at the sn-3 position.
1-Palmitoyl-2-linoleoyl-3-oleoyl-rac-glycerol: Contains palmitic acid at the sn-1 position, linoleic acid at the sn-2 position, and oleic acid at the sn-3 position.
Uniqueness
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is unique due to its specific arrangement of fatty acids, which influences its physical and chemical properties. This specific configuration is essential for its role in reducing interfacial tension and providing structural integrity to cell membranes.
Properties
IUPAC Name |
[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3/b19-16-,27-25-,28-26- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLAHZTWGPHKFF-FBSASISJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H100O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801345857 | |
Record name | 1-Palmitoyl-2-oleoyl-3-linolein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801345857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
857.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2680-59-3 | |
Record name | 1-Palmitoyl-2-oleoyl-3-linolein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Palmitoyl-2-oleoyl-3-linolein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801345857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-PALMITOYL-2-OLEOYL-3-LINOLEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6K38J8R5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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